molecular formula C16H20O6 B12393397 Mono[2-(carboxymethyl)hexyl] Phthalate-d4

Mono[2-(carboxymethyl)hexyl] Phthalate-d4

Cat. No.: B12393397
M. Wt: 312.35 g/mol
InChI Key: CCNOZWPVQWCJFK-YBNXMSKUSA-N
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Description

Mono[2-(carboxymethyl)hexyl] Phthalate-d4: is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is primarily used in scientific research as a tracer or marker due to its stable isotopic labeling. It is a derivative of phthalic acid and is often utilized in studies related to pharmacokinetics and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mono[2-(carboxymethyl)hexyl] Phthalate-d4 involves the esterification of phthalic acid with 3-(hydroxymethyl)heptanoic acid, where deuterium atoms are incorporated. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Mono[2-(carboxymethyl)hexyl] Phthalate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Mono[2-(carboxymethyl)hexyl] Phthalate-d4 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound through various stages of a reaction .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. It helps in understanding how different enzymes interact with phthalate esters and their derivatives .

Medicine: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its stable isotopic labeling makes it an ideal candidate for such studies .

Industry: In the industrial sector, this compound is used in the development of new materials and products, particularly in the field of plastics and polymers. It helps in studying the degradation and stability of these materials .

Mechanism of Action

The mechanism of action of Mono[2-(carboxymethyl)hexyl] Phthalate-d4 involves its interaction with various enzymes and metabolic pathways. The deuterium atoms in the compound make it resistant to certain metabolic processes, allowing researchers to track its movement and transformation within biological systems. This helps in identifying specific molecular targets and pathways involved in the metabolism of phthalate esters .

Comparison with Similar Compounds

    Mono[2-(ethylhexyl)] Phthalate: A non-deuterated analog used in similar research applications.

    Di(2-ethylhexyl) Phthalate: Another phthalate ester commonly used as a plasticizer.

    Mono[2-(carboxymethyl)hexyl] Phthalate: The non-deuterated version of the compound.

Uniqueness: Mono[2-(carboxymethyl)hexyl] Phthalate-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various research applications. This makes it a valuable tool in studies requiring detailed analysis of metabolic pathways and reaction mechanisms .

Properties

Molecular Formula

C16H20O6

Molecular Weight

312.35 g/mol

IUPAC Name

2-[2-(carboxymethyl)hexoxycarbonyl]-3,4,5,6-tetradeuteriobenzoic acid

InChI

InChI=1S/C16H20O6/c1-2-3-6-11(9-14(17)18)10-22-16(21)13-8-5-4-7-12(13)15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,18)(H,19,20)/i4D,5D,7D,8D

InChI Key

CCNOZWPVQWCJFK-YBNXMSKUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CCCC)CC(=O)O)[2H])[2H]

Canonical SMILES

CCCCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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